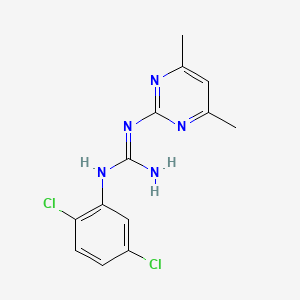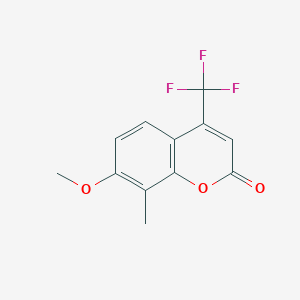![molecular formula C17H19NO3S B5748500 1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)
1-[(4-phenoxyphenyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-phenoxyphenyl)sulfonyl]piperidine, also known as PPS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PPS is a sulfonamide that is widely used as a reagent in organic synthesis, and its unique chemical structure has made it a promising candidate for use in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[(4-phenoxyphenyl)sulfonyl]piperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-[(4-phenoxyphenyl)sulfonyl]piperidine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
1-[(4-phenoxyphenyl)sulfonyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). 1-[(4-phenoxyphenyl)sulfonyl]piperidine has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, 1-[(4-phenoxyphenyl)sulfonyl]piperidine has been shown to have antiviral activity against several viruses, including influenza and hepatitis C.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is its high yield and purity, which makes it an ideal reagent for use in organic synthesis. 1-[(4-phenoxyphenyl)sulfonyl]piperidine is also relatively easy to handle and store, and it is not highly toxic. However, one limitation of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 1-[(4-phenoxyphenyl)sulfonyl]piperidine can be expensive to produce, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-[(4-phenoxyphenyl)sulfonyl]piperidine. One area of interest is the development of 1-[(4-phenoxyphenyl)sulfonyl]piperidine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 1-[(4-phenoxyphenyl)sulfonyl]piperidine, which could lead to the development of new drugs with similar activity. Finally, there is potential for the use of 1-[(4-phenoxyphenyl)sulfonyl]piperidine in the development of new materials with unique properties, such as polymers and coatings.
Synthesis Methods
The synthesis of 1-[(4-phenoxyphenyl)sulfonyl]piperidine involves the reaction of 4-phenoxyphenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, and the final product is obtained by purification through recrystallization. The yield of 1-[(4-phenoxyphenyl)sulfonyl]piperidine is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
1-[(4-phenoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 1-[(4-phenoxyphenyl)sulfonyl]piperidine has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, arthritis, and viral infections.
properties
IUPAC Name |
1-(4-phenoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-22(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)21-15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJYFJSMFLWAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)


![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)

![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)
![2-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5748496.png)
